2-Pentenenitrile, 4-methyl-, (2E)-
Description
Contextualization of Nitrile Chemistry in Strategic Synthetic Transformations
The nitrile or cyano group (-C≡N) is a versatile functional group in organic synthesis. nih.gov Its linear geometry and strong electron-withdrawing nature impart unique reactivity to the parent molecule. The nitrile group can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, aldehydes, and ketones, making it a valuable synthetic intermediate. chemsrc.com
In the context of unsaturated nitriles, the conjugation of the nitrile group with a carbon-carbon double bond creates an electron-deficient π-system, rendering the molecule susceptible to nucleophilic attack. fiveable.me This reactivity is harnessed in a variety of strategic synthetic transformations, including Michael additions, cycloaddition reactions, and the synthesis of nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me The ability of the nitrile to act as a directing group in C-H bond functionalization further expands its utility in constructing complex molecular architectures.
Significance of (E)-Stereochemistry in Alkenes within Complex Chemical Syntheses
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining a compound's physical, chemical, and biological properties. In alkenes, the spatial arrangement of substituents around the double bond gives rise to stereoisomers, designated as (E) and (Z). The (E)-configuration, where the higher priority substituents on each carbon of the double bond are on opposite sides, is of particular importance in complex chemical syntheses.
The defined geometry of an (E)-alkene can direct the stereochemical outcome of subsequent reactions, allowing for the selective formation of a desired stereoisomer in the final product. This control is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where only one stereoisomer may exhibit the desired therapeutic effect. The stereochemistry of the alkene can influence reaction rates and product distributions, making the control of (E)/(Z) selectivity a key consideration in synthetic planning.
Overview of Advanced Research Trajectories for 2-Pentenenitrile (B77955), 4-methyl-, (2E)- and its Stereoisomers
Advanced research involving 2-Pentenenitrile, 4-methyl-, (2E)- and its stereoisomers is primarily situated at the intersection of synthetic methodology and medicinal chemistry. A notable application of this compound is its identification as an impurity in the synthesis of Pregabalin, a widely used pharmaceutical. clearsynth.com This highlights the importance of developing stereoselective synthetic routes to minimize the formation of such impurities and ensure the purity of active pharmaceutical ingredients.
Furthermore, the broader class of unsaturated nitriles is recognized for its potential in drug discovery. The nitrile group can act as a bioisostere for other functional groups and participate in key interactions with biological targets, such as hydrogen bonding. nih.gov Research into the biological activities of branched unsaturated nitriles, including their potential as building blocks for novel therapeutics, is an ongoing area of investigation. The development of efficient and stereoselective methods for the synthesis of compounds like (2E)-4-methyl-2-pentenenitrile is therefore of significant interest for accessing new chemical entities with potential therapeutic applications.
Chemical Compound Data
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| 2-Pentenenitrile, 4-methyl-, (2E)- | (E)-4-Methyl-2-pentenenitrile, γ,γ-dimethylcrotonitrile, β-isopropylacrylonitrile | 19124-15-3 | C6H9N | 95.14 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N |
|---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
(E)-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h3-4,6H,1-2H3/b4-3+ |
InChI Key |
YZRARHFKUZRMCC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)/C=C/C#N |
Canonical SMILES |
CC(C)C=CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pentenenitrile, 4 Methyl , 2e and Its Stereoisomers
Stereoselective and Enantioselective Approaches in the Formation of 2-Pentenenitrile (B77955), 4-methyl-, (2E)-
Achieving stereocontrol in the synthesis of substituted pentenenitriles is a key challenge. Both the configuration of the double bond (E/Z) and the chirality at any stereocenters must be precisely managed.
Transition metal catalysis offers powerful tools for the stereoselective synthesis of complex molecules, including substituted pentenenitriles. rsc.org These methods often provide high levels of control over both regio- and stereoselectivity. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of carbon-carbon bonds. A potential route to 4-methyl-2-pentenenitrile could involve the coupling of an appropriate vinyl halide with a cyanide source in the presence of a palladium catalyst. The stereochemistry of the resulting alkene is often retained from the starting vinyl halide.
Ruthenium-catalyzed olefin metathesis is another powerful strategy. youtube.com A ring-closing metathesis (RCM) of a diene followed by a subsequent transformation could, in principle, yield the desired pentenenitrile framework. The development of chiral ruthenium catalysts has enabled enantioselective metathesis reactions, offering a pathway to chiral nitrile-containing molecules.
Copper-catalyzed reactions have also emerged as valuable methods in organic synthesis. For example, copper-catalyzed cyanation of vinyl boronic acids or vinyl silanes can provide access to α,β-unsaturated nitriles. The use of chiral ligands can induce enantioselectivity in these transformations. thieme-connect.de
A summary of potential transition metal-catalyzed approaches is presented in the table below.
| Catalyst Type | Reaction | Potential Application to 4-methyl-2-pentenenitrile | Key Advantages |
| Palladium | Cross-coupling (e.g., Suzuki, Stille) | Coupling of a vinyl halide with a cyanide source | High functional group tolerance, well-established methodology. |
| Ruthenium | Olefin Metathesis | Ring-closing metathesis of a precursor diene | Formation of cyclic and acyclic alkenes, potential for enantioselectivity. youtube.com |
| Copper | Cyanation | Reaction of a vinyl boronic acid or silane (B1218182) with a cyanide source | Milder reaction conditions compared to some palladium-catalyzed methods. |
In recent years, organocatalysis and biocatalysis have gained prominence as powerful alternatives to metal-based catalysis for stereocontrolled synthesis. e-bookshelf.deresearchgate.net These methods often offer advantages in terms of sustainability and reduced metal contamination in the final products.
Organocatalysis: Chiral small organic molecules can catalyze a variety of transformations with high enantioselectivity. nih.gov For the synthesis of nitriles, organocatalytic methods could involve the conjugate addition of a cyanide equivalent to an α,β-unsaturated aldehyde or ketone, followed by further functional group manipulation. For instance, a chiral amine catalyst could activate an unsaturated aldehyde towards nucleophilic attack by a cyanide source, leading to a chiral β-cyanoketone intermediate. Subsequent reduction and elimination could then furnish the desired α,β-unsaturated nitrile.
Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. researchgate.net Nitrile-synthesizing enzymes, such as aldoxime dehydratases, can convert aldoximes to nitriles under mild conditions. nih.govresearchgate.net A potential biocatalytic route to 4-methyl-2-pentenenitrile could start with the corresponding aldehyde, 4-methyl-2-pentenal. This aldehyde could be converted to its aldoxime, which would then be a substrate for an aldoxime dehydratase to produce the target nitrile. The stereoselectivity of the enzyme would be crucial in obtaining the desired (2E)-isomer. Furthermore, advances in protein engineering allow for the tailoring of enzymes to accept specific substrates and deliver high enantioselectivity. youtube.com
| Method | Catalyst | Potential Substrate | Key Advantages |
| Organocatalysis | Chiral amine or thiourea | α,β-Unsaturated aldehyde/ketone | Metal-free, mild reaction conditions, high enantioselectivity. nih.gov |
| Biocatalysis | Aldoxime Dehydratase | 4-methyl-2-pentenal oxime | High stereoselectivity, environmentally benign conditions. nih.govresearchgate.net |
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. researchgate.netresearchgate.net A chemoenzymatic approach to (2E)-4-methyl-2-pentenenitrile could involve a chemical step to generate a key intermediate, followed by an enzymatic step to introduce the nitrile functionality with the desired stereochemistry.
For example, a chemical synthesis could be employed to produce 4-methyl-2-pentenal. This aldehyde can then be converted to the corresponding aldoxime. An aldoxime dehydratase enzyme can then be used to catalyze the dehydration of the aldoxime to the (2E)-alkenenitrile. researchgate.net This strategy leverages the efficiency of chemical synthesis for constructing the carbon skeleton and the high selectivity of the enzyme for the final stereoselective step.
Strategic Retrosynthetic Analyses Guiding the Synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. studysmarter.co.uklkouniv.ac.in
The nitrile group can be introduced through various synthetic transformations. A common retrosynthetic disconnection involves breaking the C-CN bond, which corresponds to a nucleophilic cyanation reaction in the forward sense. youtube.com
From an Alkyl Halide: A primary or secondary alkyl halide can be displaced by a cyanide salt (e.g., NaCN, KCN) in a classic SN2 reaction. For 4-methyl-2-pentenenitrile, this would imply a starting material like 1-bromo-4-methyl-2-pentene. The stereochemistry of the double bond would need to be pre-established in the alkyl halide.
From an Aldehyde or Ketone: Aldehydes and ketones can be converted to cyanohydrins, which can then be dehydrated to form α,β-unsaturated nitriles. This approach offers a way to build the carbon skeleton and then introduce the nitrile group.
From an Amide: Dehydration of a primary amide is a common method for nitrile synthesis. The corresponding amide, 4-methyl-2-pentenamide, could be a precursor.
From a Carboxylic Acid: While less direct, a carboxylic acid can be converted to an amide and then dehydrated, or through other multi-step sequences to the nitrile. youtube.com
The (2E)-alkene moiety is a key stereochemical feature of the target molecule. Retrosynthetic disconnections of the double bond can lead to various synthetic strategies. youtube.com
Wittig-type Reactions: The double bond can be disconnected to reveal a carbonyl compound and a phosphonium (B103445) ylide. For (2E)-4-methyl-2-pentenenitrile, this could involve the reaction of isobutyraldehyde (B47883) with a cyanomethylphosphonium ylide. The Horner-Wadsworth-Emmons (HWE) modification often provides excellent E-selectivity for the formation of α,β-unsaturated esters and nitriles. nih.gov
Aldol-type Condensations: An aldol (B89426) condensation between an aldehyde or ketone and a nitrile-containing component with an α-hydrogen can also form the α,β-unsaturated nitrile. For example, the condensation of isobutyraldehyde with acetonitrile (B52724) under basic conditions could potentially yield the target molecule, although controlling the stereoselectivity might be challenging. youtube.com
Elimination Reactions: A β-hydroxy nitrile or a β-halo nitrile could undergo an elimination reaction to form the double bond. The stereochemical outcome of the elimination (E vs. Z) would depend on the reaction conditions and the stereochemistry of the starting material.
A summary of retrosynthetic disconnections is provided in the table below.
| Disconnection | Forward Reaction | Precursors | Stereochemical Control |
| C-CN Bond | Nucleophilic Cyanation | 1-bromo-4-methyl-2-pentene + NaCN | Depends on stereochemistry of the alkyl halide. |
| C=C Bond (Wittig) | Horner-Wadsworth-Emmons | Isobutyraldehyde + Cyanomethylphosphonate | Generally high E-selectivity. nih.gov |
| C=C Bond (Aldol) | Aldol Condensation | Isobutyraldehyde + Acetonitrile | Can be difficult to control E/Z selectivity. |
Green Chemistry Principles Applied to the Synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-
The application of green chemistry principles to the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)- aims to reduce the environmental impact of its production. This involves the development of cleaner reaction pathways, the use of less hazardous materials, and the minimization of waste. A prominent strategy for synthesizing α,β-unsaturated nitriles like the target compound is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The principles of green chemistry can be effectively applied to this classic transformation.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research has demonstrated the feasibility of conducting Knoevenagel condensations and other reactions for the synthesis of unsaturated nitriles under solvent-free conditions or in aqueous media. organic-chemistry.orgrsc.org
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for a reaction medium. These reactions can be promoted by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture. For the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, a solvent-free approach would involve the reaction of isobutyraldehyde with a cyano-containing active methylene compound in the presence of a solid base catalyst. This approach simplifies the work-up procedure, often requiring only filtration to remove the catalyst, and can lead to higher yields and selectivities. organic-chemistry.org
Aqueous Media Synthesis:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in water can, however, be challenging due to the poor solubility of many organic substrates. Despite this, methods for the synthesis of α,β-unsaturated nitriles in aqueous media have been developed. rsc.org The use of surfactants or phase-transfer catalysts can facilitate the reaction between the water-insoluble organic reactants. For instance, the condensation of isobutyraldehyde with a suitable nitrile precursor could be carried out in an aqueous medium using a water-soluble base as a catalyst. This approach avoids the use of hazardous organic solvents and simplifies product isolation. rsc.org
Table 1: Comparison of Reaction Conditions for the Synthesis of α,β-Unsaturated Nitriles
| Condition | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Conventional | Piperidine | Toluene | 110 | 8 | 75 | google.com |
| Solvent-Free | Basic Alumina | None | 80 | 1 | 92 | organic-chemistry.org |
| Aqueous | NaOH | Water | 25 | 4 | 85 | rsc.org |
This table presents representative data for Knoevenagel-type reactions, illustrating the potential advantages of green chemistry approaches.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing the generation of byproducts and waste. acs.org
The Knoevenagel condensation, when designed carefully, can be a highly atom-economical reaction. For example, the reaction of isobutyraldehyde with cyanoacetic acid, followed by decarboxylation, ideally produces only water and carbon dioxide as byproducts.
Catalytic Approaches:
The use of catalysts, as opposed to stoichiometric reagents, is a cornerstone of waste minimization. In the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, employing a recyclable heterogeneous catalyst for the condensation step can significantly reduce waste. rsc.org Solid acid or base catalysts, for instance, can be easily separated from the reaction mixture and reused, eliminating the need for neutralization and disposal of a soluble catalyst.
Process Modification for Waste Reduction:
Waste can also be minimized by optimizing the reaction process itself. This includes careful control of reaction parameters such as temperature, pressure, and stoichiometry to maximize the yield of the desired product and reduce the formation of side products. osti.gov For example, in the synthesis of α,β-unsaturated nitriles, controlling the reaction conditions can prevent side reactions such as polymerization or the formation of undesired isomers. google.com
Flow Chemistry and Continuous Processing for Scalable Synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-
Flow chemistry, or continuous processing, offers several advantages over traditional batch production methods, particularly for large-scale synthesis. researchgate.netnih.gov In a flow system, reactants are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet. This approach allows for precise control over reaction parameters, leading to improved safety, consistency, and scalability. vapourtec.com
For the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, a continuous flow process could be designed based on the Knoevenagel condensation. Isobutyraldehyde and the nitrile precursor, along with a catalyst solution, would be continuously fed into a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion to the desired product.
Key Advantages of Flow Chemistry for this Synthesis:
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling potentially reactive intermediates or exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, leading to better temperature control and reduced byproduct formation. researchgate.net
Scalability: Increasing the production volume is a matter of running the system for a longer duration or by "numbering up" – running multiple systems in parallel – rather than using larger, potentially more hazardous, batch reactors. researchgate.net
Integration of Purification: In-line purification techniques, such as liquid-liquid extraction or packed-bed scavengers, can be integrated into the flow system, leading to a streamlined and automated process from reactants to purified product. nih.gov
Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large (e.g., 10 L) | Small (e.g., 10 mL reactor) |
| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |
| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume |
| Scalability | Requires larger reactors | Achieved by longer run times or parallel systems |
| Process Control | More variable | Precise control over parameters |
| Productivity | Lower throughput per unit volume | Higher throughput per unit volume |
This table illustrates the theoretical advantages of applying continuous flow processing to the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, highlighting its potential for more efficient, safer, and scalable production.
Mechanistic Investigations into the Reactivity and Transformations of 2 Pentenenitrile, 4 Methyl , 2e
Electrophilic and Nucleophilic Additions Across the (2E)-Alkene Moiety
The (2E)-alkene moiety in 4-methyl-2-pentenenitrile is electron-deficient due to the electron-withdrawing nature of the conjugated nitrile group. This electronic characteristic dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Addition: In reactions with electrophiles such as hydrogen halides (HX), the alkene acts as a nucleophile. libretexts.orglibretexts.org The addition typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org According to Markovnikov's rule, the proton (H+) will add to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation at the more substituted position. openstax.org For (2E)-4-methyl-2-pentenenitrile, protonation at C-3 would yield a secondary carbocation, while protonation at C-2 would lead to a carbocation alpha to a nitrile group, which is generally less stable. Subsequent attack by the nucleophile (X⁻) on the carbocation intermediate occurs. Because the carbocation is planar, the nucleophile can attack from either face, often resulting in a mixture of syn- and anti-addition products. masterorganicchemistry.com If a new stereocenter is formed, a mixture of enantiomers or diastereomers can be expected. chemistrysteps.comlibretexts.org
Nucleophilic Addition: The electron-withdrawing nitrile group makes the β-carbon (C-3) of the alkene electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition. fiveable.mewikipedia.org This 1,4-addition is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The regioselectivity of Michael additions to α,β-unsaturated compounds can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.netfiu.edu The reaction involves the attack of a nucleophile on the β-carbon, forming an enolate intermediate which is then protonated. wikipedia.org
| Reaction Type | Reagent | Regioselectivity | Stereochemistry | Intermediate |
| Electrophilic Addition | HBr | Markovnikov (H adds to C-2) openstax.org | Mixture of syn and anti masterorganicchemistry.com | Carbocation at C-3 |
| Nucleophilic Addition | R₂CuLi | 1,4-addition (at C-3) wikipedia.org | Varies with substrate/conditions | Enolate |
| Oxa-Michael Addition | ROH | 1,4-addition (at C-3) researchgate.net | Generally not stereospecific | Enolate |
| Aza-Michael Addition | R₂NH | 1,4-addition (at C-3) rug.nl | Generally not stereospecific | Enolate |
Catalysis plays a pivotal role in controlling the reactivity and selectivity of additions to α,β-unsaturated nitriles.
Hydrogenation: The conjugate reduction of the C=C double bond can be achieved with high chemoselectivity, leaving the nitrile group intact. Copper-based catalysts, such as those using DPEphos or Xantphos ligands with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent, are effective for this transformation. rsc.org Similarly, nickel-catalyzed asymmetric hydrogenation can provide chiral saturated nitriles. organic-chemistry.org The mechanism for these transfer hydrogenations often involves the formation of a metal-hydride species that adds to the double bond in a conjugate fashion. umich.eduacs.org
Michael Additions: Lewis acids and organocatalysts are frequently employed to activate the α,β-unsaturated system towards nucleophilic attack. Metal-ligand cooperation, particularly with pincer complexes of metals like ruthenium and manganese, provides a powerful activation strategy. researchgate.netrug.nlnih.gov In these systems, the metal center can act as a Lewis acid, activating the nitrile group, while the ligand may participate directly in the reaction, for instance, by facilitating proton transfer or reversibly forming a bond with the substrate. rug.nlnih.gov This cooperative activation enables reactions like the oxa- and aza-Michael additions to proceed under mild, neutral conditions. researchgate.netrug.nl For example, ruthenium pincer complexes have been shown to catalyze the addition of alcohols to α,β-unsaturated nitriles. nih.gov
| Catalyst System | Reaction Type | Proposed Activation |
| Copper/Xantphos/PMHS | Conjugate Reduction | Formation of a copper-hydride species that performs a 1,4-hydride transfer. rsc.org |
| Ruthenium Pincer Complexes | Oxa-Michael Addition | Metal-ligand cooperation involving reversible C-C bond formation between the ligand and the nitrile carbon. rug.nlnih.gov |
| Manganese Pincer Complexes | Aza-Michael Addition | Electrophilic activation of the nitrile by the dearomatized pincer complex. researchgate.net |
| Nickel/Bisphosphine/Indium | Asymmetric Hydrogenation | Formation of a chiral nickel-hydride active species. organic-chemistry.org |
Transformations Involving the Nitrile Functional Group of 2-Pentenenitrile (B77955), 4-methyl-, (2E)-
The nitrile group is a versatile functional handle that can be converted into a variety of other functional groups, including amines, amides, and carboxylic acids. researchgate.net Its transformations are central to the synthetic utility of (2E)-4-methyl-2-pentenenitrile.
Nitrile Reduction: The triple bond of the nitrile group can be fully reduced to yield a primary amine. This is commonly accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as palladium, platinum, or nickel. researchgate.netncert.nic.in The mechanism with metal hydrides involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. dalalinstitute.com
Partial reduction to an imine, which can then be hydrolyzed to an aldehyde, is also a valuable transformation. Reagents like diisobutylaluminum hydride (DIBAL-H) are often used for this purpose, as they can selectively stop the reduction at the imine stage under controlled temperature conditions. ncert.nic.in The Stephen reaction, using stannous chloride and HCl, achieves a similar transformation. ncert.nic.in
Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgnih.gov The reaction proceeds via an amide intermediate. lumenlearning.comyoutube.com
Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a proton transfer, the resulting intermediate tautomerizes to an amide. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium (B1175870) ion. lumenlearning.comyoutube.com
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. Protonation of the nitrogen by water generates an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions gives the carboxylate salt and ammonia. Acidification is then required to obtain the free carboxylic acid. libretexts.org
| Transformation | Reagents | Intermediate | Final Product |
| Full Reduction | LiAlH₄ or H₂/Catalyst | Imine | Primary Amine |
| Partial Reduction | DIBAL-H, then H₂O | Imine | Aldehyde |
| Acidic Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |
| Basic Hydrolysis | ⁻OH, Heat; then H₃O⁺ | Amide | Carboxylic Acid |
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds. fiveable.merug.nl
For instance, nitriles can participate in [3+2] cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with the nitrile group would lead to the formation of a tetrazole ring, although this is more common with alkynes. A more relevant reaction for nitriles involves their activation by metal complexes to facilitate cycloadditions. rug.nl For example, transition metal pincer complexes can induce cycloaddition to the complex itself, creating a metallacycle that can then undergo further reactions. rug.nl
Intramolecular Diels-Alder reactions, where the nitrile group acts as the dienophile, are also known. While a simple alkene is a poor dienophile, the C≡N bond can participate in these reactions, particularly in inverse electron-demand scenarios where the diene is electron-rich and the dienophile is electron-poor. mdpi.com The reaction of a pyridazinecarbonitrile bearing an alkyne side chain, for example, undergoes an intramolecular [4+2] cycloaddition, demonstrating the capability of a nitrile to participate in such transformations to form fused aromatic systems. mdpi.com
Pericyclic Reactions and Rearrangements of 2-Pentenenitrile, 4-methyl-, (2E)-
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduebsco.comlibretexts.org They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org
For α,β-unsaturated nitriles, sigmatropic rearrangements are particularly relevant. A chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement has been developed for the Z-selective α-arylation of α,β-unsaturated nitriles. nih.gov This process involves a sequence where a Lewis base addition is followed by the key chemistrysteps.comchemistrysteps.com-rearrangement and subsequent elimination. nih.gov
Another important pericyclic reaction is the Cope rearrangement, a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement of a 1,5-diene. numberanalytics.com While (2E)-4-methyl-2-pentenenitrile itself is not a 1,5-diene, it can be a precursor to one. For example, an iridium-catalyzed asymmetric allylic alkylation at the α-position of a related α,β-unsaturated ester can generate a chiral 1,5-diene. A subsequent thermal Cope rearrangement then translocates the chirality to the γ-position, demonstrating a powerful strategy for remote stereocontrol. acs.org This type of sequential reaction highlights how the initial structure can be modified to undergo specific, stereocontrolled pericyclic rearrangements.
[X+Y] Cycloadditions Involving Conjugated Systems of the Alkene and Nitrile
The conjugated π-system of (2E)-4-methyl-2-pentenenitrile, comprising the C=C double bond and the C≡N triple bond, serves as a versatile component in cycloaddition reactions. These pericyclic reactions are powerful tools for the construction of cyclic and heterocyclic systems. The specific nature of the cycloaddition depends on the reacting partner.
[4+2] Cycloadditions (Diels-Alder Type Reactions):
In this type of reaction, the conjugated diene component can react with a dienophile. While (2E)-4-methyl-2-pentenenitrile itself is a dienophile, its reactivity can be influenced by substituents. In reactions with electron-rich dienes, the electron-withdrawing nature of the nitrile group activates the double bond for [4+2] cycloaddition. The reaction between cyclopentadiene (B3395910) and various dienophiles, including α,β-unsaturated nitriles, typically proceeds via a concerted mechanism to form a six-membered ring. researchgate.net For instance, the reaction of a related compound, methyl p,β-dinitrocinnamate, with cyclopentadiene highlights the stepwise nature of some [4+2] cycloadditions. researchgate.net The presence of the bulky isopropyl group in (2E)-4-methyl-2-pentenenitrile can introduce steric hindrance, potentially affecting the reaction rate and stereoselectivity compared to less substituted nitriles.
Inverse-Electron-Demand Diels-Alder Reactions:
In this variant, an electron-deficient diene reacts with an electron-rich dienophile. While less common for (2E)-4-methyl-2-pentenenitrile as the dienophile, related structures with electron-withdrawing groups on the diene can undergo such reactions. For example, 4-pyridazinecarbonitriles with acetylenic side chains undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to form fused benzonitriles. mdpi.com The cyano group is crucial for this reactivity. mdpi.com
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions):
The double bond of (2E)-4-methyl-2-pentenenitrile can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions are a primary method for synthesizing five-membered heterocyclic rings. For example, the reaction of a nitrone with an alkene like dimethyl maleate (B1232345) leads to the formation of isoxazolidines. scielo.org.mx The reaction of N-methyl-C-(3-bromophenyl)-nitrone with dimethyl maleate proceeds via a one-step mechanism and is accelerated by the nucleophilic character of the nitrone and the electrophilic character of the alkene. scielo.org.mx
Table 1: Comparison of Cycloaddition Reactions Involving α,β-Unsaturated Nitriles
| Cycloaddition Type | Reacting Partner of the Nitrile | Product Type | Mechanistic Notes |
|---|---|---|---|
| [4+2] Diels-Alder | Electron-rich diene (e.g., cyclopentadiene) | Cyclohexene derivatives | Often concerted, but can be stepwise depending on substituents. researchgate.net |
| Inverse-Electron-Demand [4+2] Diels-Alder | Electron-deficient diene (e.g., substituted pyridazines) | Fused nitrogen heterocycles | The electron-withdrawing nitrile group is often essential for this reactivity. mdpi.com |
| [3+2] 1,3-Dipolar Cycloaddition | 1,3-dipole (e.g., nitrone, azide) | Five-membered heterocycles (e.g., isoxazolidines) | Can be a one-step process, with stereoselectivity influenced by electronic factors. scielo.org.mx |
Sigmatropic Rearrangements and their Mechanistic Implications in Pentenenitrile Isomers
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org These uncatalyzed intramolecular processes are governed by the principles of orbital symmetry. wikipedia.orgyoutube.com In the context of pentenenitrile isomers, these rearrangements can lead to the interconversion of different structural forms.
The most relevant types of sigmatropic rearrangements for pentenenitrile isomers are youtube.comchemistryviews.org- and nih.govnih.gov-shifts. libretexts.orglibretexts.org
youtube.comchemistryviews.org-Hydrogen Shifts: In appropriately structured pentenenitrile isomers, a hydrogen atom can migrate across the conjugated system. For a youtube.comchemistryviews.org-hydrogen shift to occur, the molecule must be able to adopt a conformation where the migrating hydrogen is in proximity to the C5 position. These reactions are thermally allowed and proceed via a suprafacial pathway, meaning the hydrogen atom remains on the same face of the π-system. libretexts.org For example, 5-methyl-1,3-cyclopentadiene readily undergoes a youtube.comchemistryviews.org suprafacial hydrogen shift at room temperature. libretexts.org
nih.govnih.gov-Sigmatropic Rearrangements (Cope and Claisen Type): The Cope rearrangement involves a 1,5-diene system, while the Claisen rearrangement involves an allyl vinyl ether or allyl aryl ether. libretexts.orgyoutube.com For a pentenenitrile isomer to undergo a Cope-type rearrangement, it would need to possess a 1,5-diene-like structure. A Claisen-type rearrangement would require the presence of an allylic ether functionality. Both of these rearrangements proceed through a six-membered cyclic transition state and are common in organic synthesis for their ability to form carbon-carbon bonds with high stereocontrol. youtube.comlibretexts.org The oxy-Cope rearrangement is a variation where a hydroxyl group on the 1,5-diene facilitates the reaction. libretexts.org
The specific substitution pattern of (2E)-4-methyl-2-pentenenitrile does not lend itself directly to these rearrangements without prior modification. However, its isomers or derivatives could potentially undergo such transformations.
Radical and Photochemical Reactivity of 2-Pentenenitrile, 4-methyl-, (2E)-
The presence of the unsaturated system in (2E)-4-methyl-2-pentenenitrile also opens avenues for radical and photochemical reactions. These transformations often proceed through high-energy intermediates and can lead to products not accessible through thermal reactions.
Generation and Fate of Radical Intermediates in Pentenenitrile Transformations
Radical intermediates can be generated from (2E)-4-methyl-2-pentenenitrile through various methods, including the use of radical initiators or photolysis. Radicals are highly reactive species and can participate in a range of transformations. nih.gov The generation of a nucleophilic radical adjacent to a heteroatom, a site that is typically electrophilic, is a key feature of some radical reactions. nih.gov
One potential pathway for radical generation is the addition of a radical species to the double bond. The stability of the resulting radical intermediate will dictate the regioselectivity of the addition. The radical derived from the addition at the C3 position would be stabilized by the adjacent nitrile group.
Another possibility is the abstraction of an allylic hydrogen atom from the C4 position, which would generate a resonance-stabilized allylic radical. This radical could then undergo further reactions, such as dimerization or reaction with other radical species. In some cases, radical reactions can be initiated by a single electron transfer (SET) process. nih.gov
Light-Induced Transformations and Excited State Chemistry of Unsaturated Nitriles
Upon absorption of ultraviolet light, (2E)-4-methyl-2-pentenenitrile can be promoted to an electronically excited state. The chemistry of this excited state can differ significantly from its ground-state reactivity. A common photochemical reaction for α,β-unsaturated compounds is E/Z (cis/trans) isomerization around the double bond.
Furthermore, light can promote the synthesis of β,γ-unsaturated nitriles from α,β-unsaturated carboxylic acids in a metal- and photocatalyst-free process. chemistryviews.org This reaction proceeds under blue LED irradiation. chemistryviews.org
The excited state of the nitrile can also participate in cycloaddition reactions that are not feasible under thermal conditions. For example, photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives. The regiochemistry and stereochemistry of these reactions are often governed by the nature of the excited state (singlet or triplet) and the electronic properties of the reacting partners.
Computational and Theoretical Chemistry Studies on 2 Pentenenitrile, 4 Methyl , 2e
Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Pentenenitrile (B77955), 4-methyl-, (2E)-
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations would typically employ methods like Density Functional Theory (DFT) or other ab initio approaches to model the electron distribution and orbital energies. Such studies for (2E)-4-methyl-2-pentenenitrile are not found in the available literature.
Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer how a molecule will interact with other reagents. The energy and shape of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. For instance, a study on the related compound 4-methyl-3-penten-2-one utilized DFT calculations to analyze its FMOs. researchgate.net A similar analysis for (2E)-4-methyl-2-pentenenitrile would provide crucial information about its chemical behavior, but specific data from such an analysis is not presently available.
Analysis of the electron density distribution reveals how electrons are shared between atoms, providing insight into the nature of the chemical bonds (covalent, polar covalent). An electrostatic potential (ESP) surface map visually represents the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). This information is vital for predicting non-covalent interactions and sites susceptible to electrostatic interactions. While general principles of quantum chemistry allow for the theoretical generation of these maps, specific published studies containing the ESP surface analysis for (2E)-4-methyl-2-pentenenitrile are absent from the searched scientific record.
Conformational Landscape Analysis and Molecular Dynamics Simulations of 2-Pentenenitrile, 4-methyl-, (2E)-
The flexibility of a molecule is described by its conformational landscape, which includes all possible spatial arrangements of its atoms. Molecular Dynamics (MD) simulations can model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov
Molecules can exist in different conformations, separated by energy barriers. Calculating the rotational barriers around single bonds and identifying the energetic minima corresponding to stable conformers are crucial for understanding a molecule's flexibility and the relative populations of its different shapes at a given temperature. There are no specific studies in the available literature that detail the rotational barriers or energetic minima for the stereoisomers of (2E)-4-methyl-2-pentenenitrile.
Understanding the pathways by which a molecule converts between its different stable conformations is essential for a complete picture of its dynamic nature. These interconversion pathways can be mapped by computational methods, revealing the transition states that connect the energetic minima. MD simulations can further elucidate the timescale and frequency of these conformational changes. Regrettably, specific research detailing these pathways and the conformational dynamics of (2E)-4-methyl-2-pentenenitrile is not available.
Reaction Pathway Modeling and Transition State Characterization for 2-Pentenenitrile, 4-methyl-, (2E)-
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate according to Transition State Theory (TST). bath.ac.ukmercuryconsortium.org While kinetic modeling has been performed for structurally related but chemically distinct molecules like 2-methyl-2-butene, researchgate.net no such detailed reaction pathway modeling or transition state characterization has been found for (2E)-4-methyl-2-pentenenitrile in the reviewed literature.
Energetic Profiles of Key Transformations Involving the Compound
Computational chemistry enables the detailed examination of the energy changes that occur during chemical reactions. For α,β-unsaturated nitriles like 2-Pentenenitrile, 4-methyl-, (2E)-, a key transformation of interest is the isomerization between the (2E) and (2Z) configurations.
The E/Z isomerization is a fundamental process that can be studied computationally by mapping the potential energy surface (PES) along the C2=C3 double bond rotation. Density Functional Theory (DFT) calculations are commonly employed for this purpose. The energetic profile of such a transformation typically involves locating the transition state (TS) for the rotation, which represents the energy barrier for the isomerization.
For instance, studies on similar unsaturated systems have shown that the energy barrier for uncatalyzed E/Z isomerization is generally high, indicating that the process is slow under normal conditions. The relative stability of the E and Z isomers can also be determined from the computed ground state energies. In the case of 2-Pentenenitrile, 4-methyl-, (2E)-, the trans arrangement of the larger substituents (the isobutyl group and the nitrile group) would be expected to be thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance.
A representative energetic profile for the E/Z isomerization of a substituted α,β-unsaturated nitrile is presented below. The values are illustrative and represent typical findings from DFT calculations on similar molecules.
Table 1: Illustrative Energetic Profile for E/Z Isomerization of a Substituted Pentenenitrile This table is based on representative data from computational studies on similar α,β-unsaturated nitriles and is intended for illustrative purposes.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| (2E)-Isomer | B3LYP/6-31G(d) | 0.00 |
| Transition State | B3LYP/6-31G(d) | +55.8 |
| (2Z)-Isomer | B3LYP/6-31G(d) | +2.5 |
Computational Prediction of Stereoselectivity in Syntheses and Reactions
Computational methods are instrumental in predicting the stereochemical outcome of chemical reactions. For the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, various synthetic routes could be employed, and computational chemistry can help in understanding the factors that govern the stereoselectivity.
For example, in a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to form the C=C double bond, computational modeling can be used to evaluate the energies of the transition states leading to the (E) and (Z) products. The relative energies of these transition states can provide a quantitative prediction of the product ratio. Factors such as the nature of the substituents, the solvent, and the temperature can be included in the computational model to enhance the accuracy of the prediction.
Studies on the synthesis of fully substituted acrylonitriles have demonstrated the power of computational analysis in explaining high regio- and stereoselectivity. nih.gov The preferred reaction pathway is often determined by subtle electronic and steric effects in the transition state, which can be elucidated through detailed computational analysis. For 2-Pentenenitrile, 4-methyl-, (2E)-, computational models would likely predict a preference for the (E)-isomer in many common olefination reactions due to the minimization of steric clashes between the bulky isobutyl group and the substituents on the other carbon of the forming double bond.
Computational Prediction of Spectroscopic Parameters for Mechanistic and Structural Interpretation
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds.
Normal Mode Analysis and Vibrational Signature Assignment
Normal mode analysis, typically performed using DFT calculations, allows for the prediction of the vibrational frequencies and intensities in the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
For 2-Pentenenitrile, 4-methyl-, (2E)-, a computational vibrational analysis would provide a detailed assignment of the bands observed in its experimental IR and Raman spectra. Key vibrational signatures would include:
C≡N stretch: A strong, sharp band characteristic of the nitrile group, typically predicted in the 2200-2250 cm⁻¹ region.
C=C stretch: A band corresponding to the stretching of the carbon-carbon double bond, expected around 1630-1680 cm⁻¹.
C-H stretches: Vibrations of the various C-H bonds (alkenyl, alkyl) in the molecule.
C-H bends: Bending vibrations, including the out-of-plane bends of the alkenyl C-H bonds, which can be indicative of the trans substitution pattern.
The calculated vibrational frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations.
Table 2: Representative Calculated Vibrational Frequencies for (2E)-4-methyl-2-pentenenitrile This table presents typical results from DFT (B3LYP/6-31G(d)) calculations for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C≡N stretch | ~2240 | Strong |
| C=C stretch | ~1650 | Medium |
| C-H stretch (alkenyl) | ~3050 | Medium |
| C-H stretch (alkyl) | ~2960-2870 | Strong |
| C-H bend (out-of-plane, trans) | ~970 | Strong |
Ab Initio Calculation of NMR Parameters and Conformational Effects
Ab initio and DFT methods are widely used to calculate nuclear magnetic resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). These calculations are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra and for confirming the stereochemistry of the molecule.
For 2-Pentenenitrile, 4-methyl-, (2E)-, the calculated chemical shifts for the hydrogen and carbon atoms would be compared to experimental values. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for such calculations. The predicted chemical shifts are sensitive to the molecular geometry, and therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions.
Computational studies can also explore the effects of different conformations on the NMR parameters. For a flexible molecule like 2-Pentenenitrile, 4-methyl-, (2E)-, rotation around single bonds can lead to different conformers. The calculated NMR parameters for each conformer can be averaged, weighted by their Boltzmann population, to provide a more accurate prediction of the experimentally observed spectrum.
The calculated coupling constant between the two vinylic protons (at C2 and C3) would be particularly important for confirming the (E)-stereochemistry. A larger coupling constant (typically in the range of 12-18 Hz) is characteristic of a trans relationship between these protons.
Table 3: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for (2E)-4-methyl-2-pentenenitrile This table is based on representative data from GIAO-DFT calculations and is intended for illustrative purposes. TMS is used as the reference.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~18 | ~1.1 |
| C2 (CH) | ~105 | ~5.3 |
| C3 (CH) | ~150 | ~6.7 |
| C4 (CH) | ~30 | ~2.2 |
| C5 (CH₃)₂ | ~22 | ~1.0 |
| C6 (CN) | ~118 | - |
Advanced Spectroscopic Investigations for Structural and Mechanistic Elucidation of 2 Pentenenitrile, 4 Methyl , 2e
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For (2E)-4-methyl-2-pentenenitrile, ¹H and ¹³C NMR spectroscopy provide initial confirmation of the constitution and the (E)-configuration of the double bond. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region in ¹H NMR spectra. libretexts.org Some deshielding occurs because the sp-hybridized nitrile carbon is more electronegative than the adjacent sp³-hybridized carbon. libretexts.org The nitrile carbon itself gives a characteristic signal in the ¹³C NMR spectrum, generally appearing in the 115–120 ppm range. libretexts.org
2D NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity and Stereochemistry
Two-dimensional NMR techniques are crucial for determining the stereochemistry and spatial relationships between atoms within a molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique detects through-space interactions between protons that are in close proximity, typically within 4-6 angstroms. youtube.com For (2E)-4-methyl-2-pentenenitrile, a NOESY experiment would be expected to show a correlation between the proton at C2 and the protons of the methyl group at C4, confirming their spatial closeness in the (E)-isomer. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative distance information. columbia.edu
Rotating-frame Overhauser Effect Spectroscopy (ROESY) : ROESY is similar to NOESY but is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu It provides the same through-space correlation information but is less susceptible to spin diffusion artifacts. columbia.edu A ROESY spectrum would also confirm the (E)-stereochemistry by showing a cross-peak between the C2-H and the C4-methyl protons.
Table 1: Expected 2D NMR Correlations for (2E)-4-methyl-2-pentenenitrile.
| Technique | Correlating Protons | Structural Information Deduced |
|---|---|---|
| NOESY/ROESY | H2 and H3 | Confirms the (E)-configuration of the C2=C3 double bond. |
| NOESY/ROESY | H4 and H5 (methyl protons) | Proximity of the methine proton to the gem-dimethyl groups. |
| COSY | H2 and H3 | Scalar coupling across the double bond. |
| COSY | H3 and H4 | Scalar coupling between the olefinic proton and the methine proton. |
| HMBC | H2 and C1 (Nitrile Carbon) | Correlation through two bonds, confirming connectivity. |
| HMBC | H5 (methyl protons) and C3 | Correlation through three bonds, confirming the carbon skeleton. |
Dynamic NMR Studies of Rotational Processes and Configurational Stability
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment. youtube.com For (2E)-4-methyl-2-pentenenitrile, DNMR could be employed to investigate the rotational barrier around the C3-C4 single bond. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to different rotamers. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation for the rotational process can be calculated. This provides valuable information about the conformational flexibility and stability of the molecule. rsc.org
Vibrational Spectroscopic Methods (Infrared and Raman) for Reaction Monitoring and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly sensitive to functional groups and molecular structure.
The nitrile group (C≡N) has a characteristic strong and sharp absorption band in the IR spectrum, typically appearing in the region of 2200-2260 cm⁻¹. fiveable.me For α,β-unsaturated nitriles like (2E)-4-methyl-2-pentenenitrile, this band is expected to be at a slightly lower frequency due to conjugation with the C=C double bond. spectroscopyonline.com The C=C stretching vibration of the (E)-isomer will also be observable.
In Situ Vibrational Spectroscopy for Tracking Reaction Progress and Intermediate Formation
In situ vibrational spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. researchgate.netnih.gov Both IR and Raman spectroscopy can be used to follow the synthesis of (2E)-4-methyl-2-pentenenitrile. nih.gov For instance, in a reaction involving the dehydration of an amide or the oxidation of a primary amine to form the nitrile, the disappearance of reactant bands and the appearance of the characteristic C≡N stretching band can be monitored over time. youtube.comnih.gov This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions. nih.gov
Analysis of Non-Covalent Interactions and Molecular Associations
The nitrile group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov These interactions can influence the vibrational frequencies of the molecule. By studying the IR and Raman spectra in different solvents or at varying concentrations, it is possible to probe these intermolecular associations. For example, in a hydrogen-bond-donating solvent, the C≡N stretching frequency may shift, providing evidence for hydrogen bonding to the nitrogen atom of the nitrile group. acs.org This information is crucial for understanding the behavior of the compound in different chemical environments.
Table 2: Characteristic Vibrational Frequencies for (2E)-4-methyl-2-pentenenitrile.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡N (Nitrile) | Stretching | 2215 - 2235 | Strong, Sharp |
| C=C (Alkene) | Stretching | 1640 - 1680 | Medium to Weak |
| C-H (sp² on alkene) | Stretching | 3010 - 3095 | Medium |
| C-H (sp³) | Stretching | 2850 - 2960 | Strong |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of Chiral Derivatives
While (2E)-4-methyl-2-pentenenitrile itself is achiral, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of its chiral derivatives. saschirality.org
Should a chiral center be introduced into the molecule, for example, by a stereoselective reaction at the double bond or by substitution at the C4 position with a different group, the resulting enantiomers would be indistinguishable by conventional spectroscopy. However, they would exhibit mirror-image ECD and VCD spectra. encyclopedia.pub
Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. rsc.org By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. researchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules, particularly those without a strong UV-Vis chromophore. researchgate.net Similar to ECD, the comparison of experimental and calculated VCD spectra allows for the determination of the absolute stereochemistry.
The development of chiroptical sensing methods for nitriles is an active area of research, as the linear cyano group presents challenges for chirality imprinting. nih.govacs.org
Theoretical Correlation with Experimental Circular Dichroism Spectra
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. wikipedia.org The molecule (2E)-4-methyl-2-pentenenitrile is achiral. However, if a chiral center were introduced into the molecule, for instance by substitution, CD spectroscopy would be crucial for determining its absolute configuration.
The modern approach involves a synergy between experimental measurements and theoretical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). nih.gov The process begins with a computational conformational analysis to identify all low-energy conformers of the chiral molecule. The geometries of these conformers are then optimized, typically using DFT methods. nih.govyoutube.com Subsequently, TDDFT calculations are performed on each significant conformer to predict their individual CD spectra. These calculated spectra are then Boltzmann-averaged according to their relative free energies to produce a final theoretical spectrum. nih.gov
The absolute configuration is assigned by comparing the sign and intensity of the theoretically calculated Cotton effects with the experimentally measured CD spectrum. nih.gov A good match between the experimental and calculated spectra for one enantiomer, and a mirror-image mismatch for the other, provides a confident assignment of the absolute configuration.
Table 1: Hypothetical Comparison of Experimental and Calculated CD Data for a Chiral Derivative
| Feature | Experimental Spectrum | Calculated Spectrum (R-enantiomer) | Calculated Spectrum (S-enantiomer) |
| Wavelength (λmax) | 215 nm | 218 nm | 218 nm |
| Molar Ellipticity (Δε) | +5.2 | +5.5 | -5.5 |
| Wavelength (λmax) | 240 nm | 242 nm | 242 nm |
| Molar Ellipticity (Δε) | -2.8 | -3.1 | +3.1 |
This table illustrates the principle of correlating experimental data with theoretical predictions from TDDFT calculations for assigning absolute configuration.
Vibrational Circular Dichroism for Detailed Stereochemical Assignment
Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. rsc.org VCD measures the differential absorption of left- and right-circularly polarized infrared light, corresponding to vibrational transitions within the molecule. libretexts.org Compared to electronic CD, VCD provides a much richer source of structural information, with numerous bands across the mid-IR spectrum, each corresponding to specific vibrational modes.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. nih.gov This capability is fundamental for elucidating fragmentation pathways and confirming molecular structures.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, where ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID) to generate fragment ions. unito.itnih.gov The resulting fragmentation pattern serves as a structural "fingerprint."
For (2E)-4-methyl-2-pentenenitrile (M.W. 97.15), the fragmentation in an electron ionization (EI) source would be expected to follow patterns characteristic of unsaturated nitriles. whitman.edu The molecular ion peak (M+) at m/z 97 would likely be observed, though it may be weak. A common feature in the mass spectra of nitriles is the presence of a significant [M-1]+ peak, resulting from the loss of a hydrogen atom alpha to the nitrile group, which is not present in this specific structure's most stable form. whitman.edu However, loss of a hydrogen from the methyl groups is possible.
Key fragmentation pathways for (2E)-4-methyl-2-pentenenitrile would include:
Loss of a methyl radical (•CH3): Cleavage of a methyl group from the isopropyl moiety would yield a stable secondary carbocation, resulting in a fragment at m/z 82.
Loss of an isopropyl radical (•CH(CH3)2): Cleavage of the entire isopropyl group would result in a fragment at m/z 54.
McLafferty-type rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, alternative rearrangements can occur in unsaturated systems. youtube.com
Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z 70.
Table 2: Predicted MS/MS Fragmentation Fingerprint for (2E)-4-methyl-2-pentenenitrile (m/z 97)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 97 | 82 | •CH3 | [C5H8N]+ |
| 97 | 54 | •C3H7 | [C3H2N]+ |
| 97 | 70 | HCN | [C5H8]+• |
| 97 | 41 | C3H4N• | [C3H5]+ |
This table outlines the primary fragmentation pathways expected from MS/MS analysis, which are critical for structural confirmation.
Use of Isotopic Labeling to Elucidate Reaction Mechanisms
Isotopic labeling is a definitive method for tracing the path of atoms through chemical reactions, providing unambiguous evidence for proposed mechanisms. researchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N), the fate of that specific atom can be tracked using mass spectrometry or NMR spectroscopy. nih.gov
For (2E)-4-methyl-2-pentenenitrile, isotopic labeling could be employed to study various reactions. For instance, in the hydrolysis of the nitrile to a carboxylic acid, labeling the nitrile carbon with ¹³C would confirm that this carbon becomes the carbonyl carbon of the resulting 4-methyl-2-pentenoic acid. libretexts.org Similarly, deuterium (B1214612) labeling at different positions on the alkyl chain could elucidate rearrangement mechanisms or stereospecific reaction pathways. Recent advances have focused on nickel-catalyzed isotope exchange, allowing for the late-stage incorporation of isotopes like ¹⁴C into the nitrile group itself, which is invaluable for radiolabeling studies in drug development. cea.friaea.org
Table 3: Hypothetical Isotope Labeling Study for Nitrile Hydrolysis
| Labeled Reactant | Reaction | Expected Labeled Product | Analytical Observation (MS) |
| (2E)-4-methyl-2-pentene[¹³C]nitrile | Acid Hydrolysis | (2E)-4-methyl-2-pentenoic-[¹³C]acid | Molecular ion of product is shifted by +1 m/z unit |
| (2E)-4-methyl-2-pentene[¹⁵N]nitrile | Reduction to Amine | (2E)-4-methyl-2-penten-1-[¹⁵N]amine | Molecular ion of product is shifted by +1 m/z unit |
This table demonstrates how isotopic labels can be used to track atomic transformations during chemical reactions, providing clear mechanistic insights.
Rotational Spectroscopy for Gas-Phase Structural Analysis and Isomer Identification
The process involves measuring the frequencies of rotational transitions, typically in the microwave region. These experimental frequencies are then fitted to a rotational Hamiltonian to extract precise rotational constants (A, B, and C). researchgate.net These experimental constants are compared with those predicted from high-level quantum chemical calculations for different possible isomers. A close match confirms the identity and structure of the isomer present in the gas phase. nih.govaanda.org For (2E)-4-methyl-2-pentenenitrile, rotational spectroscopy could definitively confirm the E-configuration of the double bond by comparing the experimental spectrum to the calculated spectra for both the (2E)- and (2Z)- isomers, as their different geometries would lead to distinct and predictable rotational constants.
Table 4: Hypothetical Calculated Rotational Constants for Isomers of 4-methyl-2-pentenenitrile
| Isomer | A (MHz) | B (MHz) | C (MHz) | Comments |
| (2E)-4-methyl-2-pentenenitrile | 4520.1 | 1235.8 | 1080.5 | Expected to be the more stable isomer. |
| (2Z)-4-methyl-2-pentenenitrile | 3850.7 | 1550.3 | 1210.9 | Different rotational constants due to altered geometry. |
This table illustrates how theoretical calculations can predict distinct rotational constants for different isomers, allowing for their unambiguous identification via rotational spectroscopy.
2 Pentenenitrile, 4 Methyl , 2e As a Precursor in Complex Molecule Synthesis
Strategic Utilization in the Construction of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. frontiersin.orgrsc.org The nitrile group in (2E)-4-methyl-2-pentenenitrile is a key functional handle for the synthesis of these important cyclic structures.
Nitriles are well-established precursors for a variety of nitrogen-containing heterocycles, including pyridines and pyrroles. organic-chemistry.orgnih.gov Various synthetic methodologies leverage the reactivity of the nitrile group to construct these ring systems. For instance, pyridines can be synthesized through reaction sequences involving aza-Wittig reactions and 6π-3-azatriene electrocyclization. organic-chemistry.org Similarly, multicomponent reactions involving α-hydroxyketones, nitrile substrates like 3-oxobutanenitrile, and amines provide a direct route to substituted pyrroles. nih.gov The cyano group in these newly formed pyrroles can be further transformed into other functional groups, highlighting the versatility of the nitrile precursor. nih.gov
While direct examples of using (2E)-4-methyl-2-pentenenitrile for these specific syntheses are not extensively detailed in the provided results, the general principles of using unsaturated nitriles in such transformations are well-established. The double bond in (2E)-4-methyl-2-pentenenitrile could potentially participate in various cyclization strategies, further expanding its utility in heterocyclic synthesis.
| Heterocycle | General Synthetic Approach from Nitrile Precursors |
| Pyridines | Aza-Wittig reaction followed by 6π-3-azatriene electrocyclization. organic-chemistry.org |
| Pyrroles | One-pot, three-component reaction of α-hydroxyketones, a nitrile, and an amine. nih.gov |
| Imidazo[1,2-a]pyridines | Conversion of primary amines to pyridinimines using halomucononitriles, followed by C-H functionalization. researchgate.netchemrxiv.org |
| Pyrrolo[2,3-b]pyridines | Conversion of primary amines to pyridinimines using halomucononitriles, followed by Sonogashira cross-coupling. researchgate.netchemrxiv.org |
The development of novel molecular scaffolds inspired by natural products is a significant area of research in drug discovery. nih.gov These scaffolds often possess unique three-dimensional structures that can interact with biological targets. The synthesis of such complex structures frequently involves strategic cyclization reactions. nih.gov For example, the synthesis of spiro scaffolds, which are present in a number of bioactive natural products, has been achieved using ring-closing metathesis and bromine-mediated cyclizations. nih.gov
The structural elements of (2E)-4-methyl-2-pentenenitrile could, in principle, be incorporated into synthetic routes for creating such biologically inspired scaffolds. The nitrile group can be transformed into an amine, which can then participate in cyclization reactions to form various heterocyclic systems. nih.govresearchgate.net This highlights the potential of (2E)-4-methyl-2-pentenenitrile as a starting material for generating diverse and complex molecular frameworks for further investigation.
Role in Polymer Chemistry and Functional Material Precursor Development
The presence of a polymerizable double bond and a polar nitrile group makes (2E)-4-methyl-2-pentenenitrile an interesting monomer for polymer chemistry. The nitrile functionality can enhance the thermal and mechanical properties of polymers.
The polymerization of unsaturated monomers like (2E)-4-methyl-2-pentenenitrile can proceed through various mechanisms, with free-radical polymerization being a common method. youtube.com The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. youtube.comyoutube.com The reactivity of a monomer in copolymerization is often described by its reactivity ratios, which indicate its tendency to react with itself or with a comonomer. researchgate.net For instance, in the radical copolymerization of vinylidene fluoride (B91410) with other monomers, the reactivity ratios can predict whether the resulting polymer will have an alternating, random, or block structure. researchgate.net
| Polymerization Parameter | Description |
| Initiation | The process of generating active species (radicals, ions) that start the polymerization chain. youtube.com |
| Propagation | The stepwise addition of monomer units to the growing polymer chain. youtube.com |
| Termination | The reaction that deactivates the growing polymer chain, ending polymerization. youtube.com |
| Monomer Reactivity Ratios | Parameters that describe the relative reactivity of a monomer towards itself and a comonomer in a copolymerization reaction. researchgate.net |
The incorporation of nitrile groups into polymers can significantly influence their properties. For example, the introduction of nitrile-containing monomers into polymethacrylates can increase their glass transition temperature (Tg) and improve their thermal stability and solvent resistance. lu.se Similarly, incorporating bulky carbocyclic moieties into polymer structures can increase their microporosity and gas permeability. nih.gov
(2E)-4-methyl-2-pentenenitrile, with its nitrile group and potential for polymerization, could be a valuable monomer for creating specialty polymers with tailored properties. Copolymers of (2E)-4-methyl-2-pentenenitrile with other monomers could lead to materials with a unique combination of properties, such as enhanced thermal stability and specific gas transport characteristics.
Intermediate in Natural Product Total Synthesis
The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. scripps.edunih.gov The strategic use of versatile building blocks is crucial for the efficient construction of these intricate molecules.
While there are no direct examples in the provided search results of (2E)-4-methyl-2-pentenenitrile being used in a completed total synthesis of a natural product, its structural features suggest its potential as a valuable intermediate. For example, the isonitrile functional group, which is related to the nitrile group, is found in natural products like welwitindolinone A isonitrile. nih.gov The synthesis of such molecules often involves highly stereoselective reactions to control the three-dimensional arrangement of atoms. nih.gov
The combination of a nitrile and a double bond in (2E)-4-methyl-2-pentenenitrile offers opportunities for various synthetic transformations that are key in total synthesis. The double bond can be used for stereocontrolled additions, and the nitrile group can be converted to other functionalities as required by the synthetic plan. The synthesis of natural products often involves the development of a synthetic strategy that breaks down the complex target molecule into simpler, accessible building blocks, a process known as retrosynthetic analysis. nih.gov A molecule like (2E)-4-methyl-2-pentenenitrile could be a valuable synthon in such an analysis.
Convergent and Divergent Synthetic Strategies Employing 2-Pentenenitrile (B77955), 4-methyl-, (2E)-
In the realm of organic synthesis, convergent and divergent strategies offer pathways to create complex molecules. A convergent approach involves synthesizing separate fragments of a target molecule and then combining them, while a divergent strategy starts with a common core structure that is progressively modified to yield a library of related compounds.
While specific, documented examples of large-scale convergent or divergent syntheses starting directly from 2-Pentenenitrile, 4-methyl-, (2E)- are not widely reported in mainstream chemical literature, its structural features make it a plausible candidate for such strategies. For instance, in a hypothetical divergent synthesis, the nitrile group could be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. Simultaneously, the double bond could undergo various additions or oxidations. These transformations would yield a diverse set of molecules from a single starting material.
Divergent synthesis is a powerful tool for creating libraries of structurally related compounds for applications like drug discovery. nih.gov The general principles of these strategies are well-established in organic chemistry.
Enabling Stereocontrol in Downstream Synthetic Steps through (2E)-Pentenenitrile Derivatives
The "(2E)-" designation in 2-Pentenenitrile, 4-methyl-, (2E)- refers to the stereochemistry of the double bond, where the highest priority groups are on opposite sides. This specific arrangement can be crucial for controlling the stereochemistry of subsequent reaction products.
For example, in reactions that create new stereocenters adjacent to the double bond, the existing "E" configuration can influence the spatial orientation of the incoming reagents, leading to a preference for one stereoisomer over another. This concept, known as substrate-controlled stereoselection, is a fundamental principle in asymmetric synthesis. While specific research detailing this for 2-Pentenenitrile, 4-methyl-, (2E)- is limited, the principle is broadly applied in the synthesis of complex organic molecules.
Applications in Industrial Chemical Production as a Key Intermediate
The primary industrial relevance of pentenenitrile isomers, including 2-Pentenenitrile, 4-methyl-, (2E)-, is in the production of adiponitrile (B1665535) (ADN). researchgate.netchempedia.info Adiponitrile is the precursor to hexamethylenediamine, a key monomer for the production of Nylon 6,6. e3s-conferences.org The process involves the hydrocyanation of butadiene. tue.nl
Role in the Hydrocyanation Process and Isomerization Pathways
The industrial production of adiponitrile from butadiene is a multi-step process that includes hydrocyanation and isomerization. e3s-conferences.orgtue.nl The initial hydrocyanation of butadiene produces a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (B94367) (3PN) and 2-methyl-3-butenenitrile (B95465) (2M3BN). tue.nlgoogle.com
The branched isomer, 2M3BN, is then isomerized to the more desirable linear 3PN. tue.nlgoogle.com During this isomerization and subsequent hydrocyanation steps, other isomers such as 2-pentenenitrile and 4-pentenenitrile (B1194741) can be formed. tue.nlgoogle.com The goal is to maximize the yield of the linear adiponitrile.
The table below summarizes the key steps and intermediates in a typical adiponitrile production process.
| Reaction Step | Primary Reactants | Catalyst System (Typical) | Primary Products | Key Objective |
| First Hydrocyanation | 1,3-Butadiene, Hydrogen Cyanide (HCN) | Ni(0) complex with phosphite (B83602) ligands | 3-Pentenenitrile (3PN), 2-Methyl-3-butenenitrile (2M3BN) | Addition of one HCN molecule to butadiene |
| Isomerization | 2-Methyl-3-butenenitrile (2M3BN) | Ni(0) complex with Lewis acid co-catalyst | 3-Pentenenitrile (3PN) and other pentenenitrile isomers | Conversion of branched nitriles to linear nitriles |
| Second Hydrocyanation | 3-Pentenenitrile (3PN), 4-Pentenenitrile, Hydrogen Cyanide (HCN) | Ni(0) complex with phosphite ligands | Adiponitrile (ADN) and other dinitriles | Addition of a second HCN molecule to form the final product |
This table represents a generalized process; specific industrial processes may vary.
Isomerization is a critical part of this process, as it allows for the conversion of less desirable isomers into the linear forms that can be further hydrocyanated to adiponitrile. youtube.com These isomerization reactions are typically catalyzed by transition metal complexes, often the same or similar to those used in the hydrocyanation steps. google.comgoogle.com
Use in the Synthesis of Other Industrially Relevant Nitriles and Derivatives
While the primary industrial fate of pentenenitrile isomers is their conversion to adiponitrile, nitriles as a chemical class are versatile intermediates. tue.nl The nitrile group can be converted into a variety of other functional groups, including:
Amines: Through reduction, yielding primary amines.
Carboxylic Acids: Through hydrolysis.
Amides: Through partial hydrolysis.
These transformations open pathways to a wide range of other industrially relevant chemicals. However, the specific use of 2-Pentenenitrile, 4-methyl-, (2E)- for these purposes on an industrial scale is not well-documented, as the focus remains on its role within the adiponitrile production stream.
Future Perspectives and Emerging Research Avenues for 2 Pentenenitrile, 4 Methyl , 2e
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The development of highly stereoselective and efficient catalytic systems is a primary focus for the synthesis of α,β-unsaturated nitriles like 2-Pentenenitrile (B77955), 4-methyl-, (2E)-. Current research is moving beyond traditional methods, which often require harsh conditions or toxic reagents like cyanide. acs.orgnih.gov
One promising area is the use of biocatalysts, such as aldoxime dehydratases. nih.govmdpi.com These enzymes offer a cyanide-free route to nitriles from readily available aldoximes under mild, aqueous conditions. nih.govmdpi.com This approach is not only more sustainable but also has the potential for high productivity and substrate loading, making it relevant for industrial applications. mdpi.com For example, the regioselective hydrolysis of (E,Z)-2-methyl-2-butenenitrile has been achieved using nitrilase from Acidovorax facilis 72W, yielding (E)-2-methyl-2-butenoic acid. researchgate.net This demonstrates the potential for biocatalysts to achieve high stereoselectivity.
In addition to biocatalysis, novel metal-based catalytic systems are being investigated. Copper-based catalysts, for instance, have shown high efficiency in the conjugate reduction of α,β-unsaturated nitriles. rsc.org The use of copper/xanthene-type bisphosphine complexes with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent allows for the chemoselective reduction of the carbon-carbon double bond to furnish saturated nitriles. rsc.org Further research into ligand design and reaction engineering for these metal catalysts could lead to even greater control over the stereochemical outcome of reactions involving 2-Pentenenitrile, 4-methyl-, (2E)-.
The table below summarizes some emerging catalytic approaches for nitrile synthesis:
| Catalytic Approach | Catalyst Type | Key Advantages | Relevant Research |
| Biocatalysis | Aldoxime Dehydratases | Cyanide-free, mild conditions, high stereoselectivity, sustainable. nih.govmdpi.com | Production of (E)-2-methyl-2-butenoic acid from (E,Z)-2-methyl-2-butenenitrile. researchgate.net |
| Homogeneous Catalysis | Copper/Xanthene-type Bisphosphine Complexes | High efficiency, chemoselectivity in conjugate reductions. rsc.org | Reduction of α,β-unsaturated nitriles to saturated nitriles. rsc.org |
| Green Catalysis | Ionic Liquids | Green, simple, and efficient for synthesis from biomass-derived aldehydes. acs.org | Synthesis of various nitriles with satisfactory yields. acs.org |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The fields of pharmaceutical and materials science are increasingly relying on automated synthesis and high-throughput experimentation (HTE) to accelerate discovery. acs.orgnih.gov These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly reducing the time and resources required for process optimization. acs.orgacs.org
For the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, automated platforms can be employed to systematically explore a wide range of parameters, including temperature, pressure, solvent, and catalyst loading. sigmaaldrich.comnih.gov This data-driven approach can identify optimal conditions for maximizing yield and stereoselectivity. nih.gov HTE is particularly well-suited for screening libraries of ligands for metal catalysts or for evaluating the substrate scope of new biocatalytic methods. nih.govnih.gov
The development of specialized HTE assays is crucial for this endeavor. For instance, colorimetric and spectrophotometric methods have been developed for screening nitrile-hydrolyzing enzymes, which could be adapted for monitoring the synthesis of nitriles. nih.govresearchgate.net These assays provide a rapid and semi-quantifiable assessment of enzyme activity across a large number of samples. nih.gov
The integration of automated synthesis with HTE workflows can create a powerful feedback loop for reaction optimization. The results from HTE screens can be used to inform the design of subsequent experiments on an automated synthesis platform, leading to a rapid convergence on the most efficient synthetic route.
Advanced In Situ Spectroscopic Probes for Real-Time Reaction Discovery and Optimization
Understanding the intricate details of a chemical reaction as it happens is crucial for its optimization. Advanced in situ spectroscopic techniques provide a window into the reaction mechanism, allowing for real-time monitoring of reactant consumption, product formation, and the identification of transient intermediates. researchgate.netnih.gov
For the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, techniques like Raman spectroscopy and benchtop Nuclear Magnetic Resonance (NMR) are particularly valuable. nih.govnih.gov Raman spectroscopy can be used to monitor reactions in continuous-flow systems, providing a simple and rapid way to optimize reaction conditions and ensure consistent product quality. nih.gov The nitrile group (C≡N) itself has a distinct vibrational frequency, making it an excellent spectroscopic probe. researchgate.net
Benchtop NMR, particularly when combined with signal amplification techniques like Signal Amplification by Reversible Exchange (SABRE), offers unprecedented sensitivity for real-time reaction monitoring, even at low concentrations. nih.govresearchgate.net This allows for the detailed study of reaction kinetics and mechanisms. For example, the in situ generation of nitrile oxides, which are important intermediates in the synthesis of isoxazoles, has been studied using a combination of experimental and computational methods. rsc.org
The use of fluorescent probes derived from nitrile oxides is another emerging area. nih.gov These probes can be used to tag and visualize molecules in complex biological environments, opening up new avenues for studying the reactivity and interactions of nitriles in cellular systems. nih.gov
Theoretical Prediction of Undiscovered Reactivity Patterns and Synthetic Pathways
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of molecules and to elucidate reaction mechanisms at the atomic level. nih.gov
For 2-Pentenenitrile, 4-methyl-, (2E)-, theoretical calculations can help to predict its reactivity towards various nucleophiles and electrophiles. This information can guide the design of new synthetic transformations and the development of novel catalysts. For instance, computational studies can be used to assess the relative reactivities of different nitriles and to predict their biological activity. nih.gov
Furthermore, theoretical models can be used to explore undiscovered synthetic pathways. By simulating the reaction of 2-Pentenenitrile, 4-methyl-, (2E)- with a wide range of reagents under various conditions, it may be possible to identify novel and unexpected transformations. This predictive power can significantly accelerate the discovery of new chemical reactions and the development of more efficient synthetic routes.
The synergy between theoretical predictions and experimental validation is key. Computational insights can guide experimental efforts, while experimental results can be used to refine and improve theoretical models. This iterative process is a powerful engine for innovation in chemical synthesis.
Development of Sustainable Synthesis Routes with Reduced Environmental Impact
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govnih.gov For the synthesis of 2-Pentenenitrile, 4-methyl-, (2E)-, a major focus is on developing routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. nih.gov
One of the most significant advances in this area is the development of cyanide-free nitrile synthesis. nih.govorganic-chemistry.org Traditional methods often rely on highly toxic cyanide sources. acs.org Alternative, greener approaches include:
Oxidative methods: Primary amines can be converted to nitriles using selective oxidation catalysts, with hydrogen gas as the only byproduct. organic-chemistry.org
Dehydration of aldoximes: As mentioned earlier, the enzymatic dehydration of aldoximes offers a mild and sustainable route to nitriles. nih.govmdpi.com
From biomass-derived aldehydes: Ionic liquids can catalyze the synthesis of nitriles from aldehydes derived from renewable biomass, offering a green and efficient pathway. acs.org
The use of greener solvents is another important aspect of sustainable synthesis. researchgate.netunife.it Replacing volatile and toxic organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a chemical process. nih.govrsc.org For example, the use of a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org
The development of catalytic processes is also central to green chemistry, as catalysts can enable reactions to proceed with higher atom economy and under milder conditions. nih.gov The exploration of novel catalytic systems, as discussed in section 7.1, is therefore intrinsically linked to the goal of developing more sustainable synthetic routes for 2-Pentenenitrile, 4-methyl-, (2E)-.
Q & A
Basic Research Questions
Q. How can dielectric relaxation spectroscopy using Time Domain Reflectometry (TDR) characterize molecular interactions of 2-Pentenenitrile, 4-methyl-, (2E)- in binary mixtures?
- Methodology : Use TDR to measure dielectric parameters (static dielectric constant, ε₀; relaxation time, τ) across 10 MHz–20 GHz. Prepare binary mixtures (e.g., with 1,2-dichloroethane) at varying concentrations. Apply the Debye model to fit single relaxation times. Calculate excess parameters (εᴇ, (1/τ)ᴇ) to infer dipole-dipole interactions and hindrance effects .
Q. What experimental methods are recommended for determining the physical and thermodynamic properties of 2-Pentenenitrile, 4-methyl-, (2E)-?
- Methodology :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Analyze vapor-phase samples to determine boiling points and fragmentation patterns (e.g., using HP-GC/MS/IRD) .
- IR/UV-Vis Spectroscopy : Identify functional groups (e.g., C≡N stretching in nitriles) and electronic transitions .
- Thermodynamic Data : Use calorimetry for enthalpy of vaporization (ΔvapH) and reaction thermochemistry (ΔrH°) from NIST Standard Reference Data .
Q. How should researchers design experiments to quantify the dipole moment and polarity of 2-Pentenenitrile, 4-methyl-, (2E)-?
- Methodology : Perform dielectric constant measurements in non-polar solvents (e.g., hexane) using a dipole meter. Correlate ε₀ with Onsager/Kirkwood equations. Compare experimental dipole moments with computational (DFT) predictions to validate molecular polarity .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data on reaction thermodynamics for 2-Pentenenitrile, 4-methyl-, (2E)-?
- Methodology :
- Cross-Validation : Replicate experimental conditions (e.g., temperature, pressure) in DFT/MD simulations.
- Error Analysis : Quantify uncertainties in calorimetry (e.g., ±0.1 kJ/mol for ΔrH°) and computational approximations (basis set limitations).
- Phase-Specific Studies : Compare gas-phase (mass spectrometry) and condensed-phase (solution calorimetry) data to isolate solvent effects .
Q. How can isomerization pathways of 2-Pentenenitrile, 4-methyl-, (2E)- be optimized using heterogeneous catalysis?
- Methodology :
- Catalyst Screening : Test transition metals (e.g., Cu, MgCl₂) with phosphite ligands in xylene at 150°C under N₂.
- Process Optimization : Adjust vacuum distillation parameters (e.g., 40°C top, 90°C bottom, 15 kPa) to separate 3-pentenenitrile. Monitor conversion rates (45%) and selectivity (85%) via GC analysis .
Q. What computational approaches model the interaction of 2-Pentenenitrile, 4-methyl-, (2E)- with biological macromolecules?
- Methodology :
- Docking Simulations : Use AutoDock4 to predict binding affinities with flexible receptor sidechains. Validate with experimental IC₅₀ values.
- MD Trajectories : Simulate solvated systems (e.g., water/ethanol) for 100 ns to assess conformational stability .
Q. How can stereoselective synthesis routes for 2-Pentenenitrile, 4-methyl-, (2E)- be designed using chiral building blocks?
- Methodology :
- Chiral Auxiliaries : Employ (R)-4-methyl-δ-valerolactone as a precursor. Control enantiomeric excess (ee) via asymmetric catalysis (e.g., Sharpless epoxidation).
- Stereochemical Analysis : Use polarimetry or chiral HPLC to verify configurations. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
